![molecular formula C13H22N2O B14758336 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their conformational rigidity and three-dimensional arrangement, which can enhance their binding affinity to target proteins. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps, starting from commercially available precursors. One common approach is the intramolecular cyclization of a suitable precursor, such as tert-butyl (1-(aminomethyl)cyclohexyl)carbamate, followed by the addition of a cyclopropylmethyl group. The reaction conditions often involve the use of protecting and deprotecting steps to control the selectivity of the amino groups throughout the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different substituents.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: Compounds with oxygen or nitrogen atoms in the spirocyclic framework.
Uniqueness
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to target proteins and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22N2O/c16-12-4-6-13(5-1-7-14-9-13)10-15(12)8-11-2-3-11/h11,14H,1-10H2 |
Clave InChI |
YLBOVOVEIDBVLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(=O)N(C2)CC3CC3)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


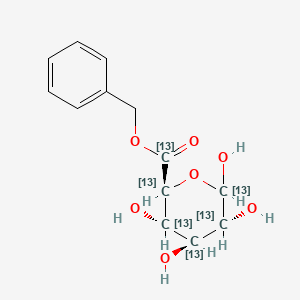
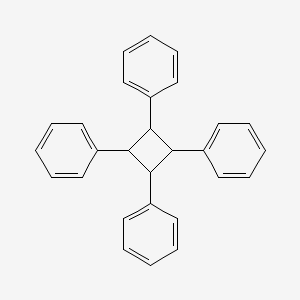
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)

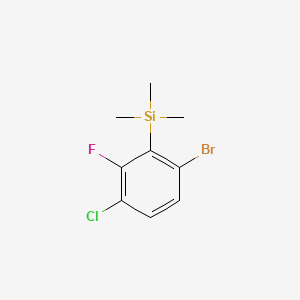
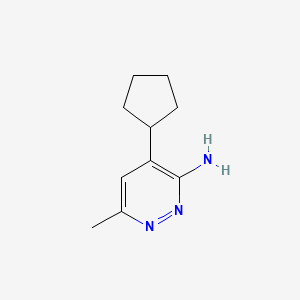
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
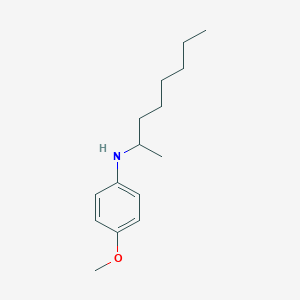
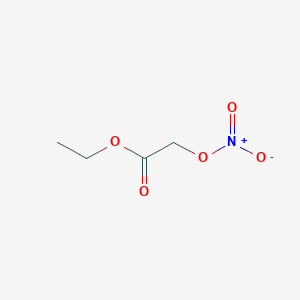
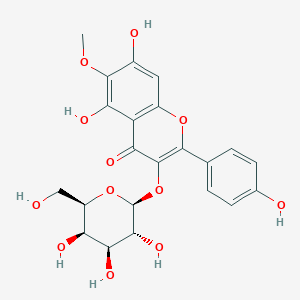

![Benzo[cd]indazole](/img/structure/B14758348.png)
